molecular formula C15H12ClNO B140679 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-19-5

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride

Cat. No.: B140679
CAS No.: 33948-19-5
M. Wt: 257.71 g/mol
InChI Key: COHHZMJBMIHLGF-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride (CAS: 33948-19-5) is a key pharmaceutical intermediate characterized by a dibenzoazepine core with a 10,11-dihydro saturation and a reactive carbonyl chloride group. Its molecular formula is C₁₅H₁₁ClNO, and it exhibits a melting point of 121–124°C, a boiling point of ~397.5°C, and a density of 1.282 g/cm³ . The compound is widely used in synthesizing tricyclic antidepressants, such as imipramine hydrochloride, by reacting with amines like 3-chloro-N,N-dimethylpropan-1-amine under basic conditions . Its reactivity as an acylating agent enables the formation of carboxamide derivatives, which are precursors to bioactive molecules with antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHHZMJBMIHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187566
Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
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Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33948-19-5
Record name 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
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Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
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Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
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Record name 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the carbonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .

Scientific Research Applications

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride involves its interaction with specific molecular targets. It acts as an organic electrophile, facilitating esterification reactions and other biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

5H-Dibenzo[b,f]azepine-5-carbonyl Chloride (Non-Dihydro Analog)

  • Structure : Lacks the 10,11-dihydro saturation, resulting in a fully aromatic dibenzoazepine system.
  • However, the dihydro analog’s saturated structure improves stability during synthesis .
  • Applications: Used as a reference standard for carbamazepine-related impurities (e.g., Carbamazepine Related Compound F) .

Imipramine Hydrochloride

  • Structure: Derived from 10,11-dihydro-5H-dibenzo[b,f]azepine by replacing the carbonyl chloride with a 3-(dimethylamino)propyl group.
  • Key Differences: The carbonyl chloride’s replacement with an amine group eliminates acylating capability but introduces antidepressant activity via serotonin/norepinephrine reuptake inhibition . Imipramine’s synthesis involves reacting the dihydrodibenzoazepine with 3-chloro-N,N-dimethylpropan-1-amine in the presence of LiNH₂, followed by HCl treatment .

10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl Chloride

  • Structure : Features a methoxy substituent at position 10.
  • Used in specialized impurity profiling (e.g., EP Impurity F) but less commonly in drug synthesis compared to the parent dihydro compound .

3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine

  • Structure : Chlorine substituent at position 3 of the dihydrodibenzoazepine core.
  • Role : Primarily a process impurity in pharmaceuticals like amitriptyline. The chlorine atom increases molecular weight and may influence metabolic pathways .

Carbamazepine-Related Compounds

  • Examples :
    • 5H-Dibenzo[b,f]azepine (Carbamazepine Related Compound B) : A des-carbamoyl impurity lacking the carbonyl chloride group .
    • 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide : Bromine substitution introduces steric and electronic effects, reducing reactivity compared to the carbonyl chloride .

Comparative Data Table

Compound Name Key Structural Features Reactivity/Applications References
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride 10,11-dihydro, carbonyl chloride Acylating agent for antidepressants, antimicrobial carboxamides
5H-Dibenzo[b,f]azepine-5-carbonyl chloride Fully aromatic, carbonyl chloride Carbamazepine impurity standard, less stable than dihydro analog
Imipramine hydrochloride 3-(dimethylamino)propyl group Tricyclic antidepressant (serotonin/norepinephrine inhibition)
10-Methoxy derivative Methoxy at position 10 Specialized impurity profiling, modified electronic properties
3-Chloro derivative Chlorine at position 3 Process impurity, potential metabolic interference

Biological Activity

Overview

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a chemical compound with the molecular formula C15H12ClNOC_{15}H_{12}ClNO. This compound is notable for its biological activity, particularly as an antagonist of the P2X4 receptor, which plays a crucial role in neurotransmission and inflammatory responses. The following sections detail its biological mechanisms, applications, and research findings.

Target Receptor:
The primary target of this compound is the P2X4 receptor , a subtype of purinergic receptors involved in various physiological processes such as pain perception and inflammation.

Mode of Action:
As an antagonist , this compound inhibits the activity of the P2X4 receptor, potentially modulating neurotransmission and inflammatory pathways. This antagonistic action can lead to significant biochemical changes within cells, influencing cellular signaling and metabolic processes.

Cellular Effects:
The compound's interaction with cellular components has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it influences the esterification of free carboxyl groups on polyethylene terephthalate surfaces, which may impact cellular functions.

Metabolic Pathways:
this compound participates in various metabolic pathways and interacts with enzymes that facilitate its conversion into metabolites. This includes potential pathways leading to derivatives that can further influence biological activities.

Case Studies

  • Inhibition of Inflammatory Responses:
    A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The results indicated a reduction in TNF-α levels compared to standard anti-inflammatory drugs .
  • Neuroprotective Effects:
    Research has shown that compounds derived from 10,11-Dihydro-5H-dibenzo[b,f]azepine frameworks possess neuroprotective properties. These compounds were identified as selective inhibitors for SIRT2, a protein implicated in neurodegenerative diseases .
  • Antagonistic Activity on P2X4 Receptors:
    In vitro studies confirmed that this compound effectively antagonizes P2X4 receptors, leading to decreased calcium influx in neuronal cells. This action suggests potential therapeutic applications in treating pain and inflammatory conditions.

Applications in Medicine and Chemistry

The compound serves various roles in medicinal chemistry:

  • Precursor for Drug Development: It is utilized as an intermediate in synthesizing pharmaceuticals aimed at neurological disorders.
  • Research Applications: Its derivatives are studied for their interactions with biomolecules and potential therapeutic effects on purinergic signaling pathways.

Comparative Analysis

Compound NameBiological ActivityTarget Receptor
This compoundAntagonist; modulates inflammation and neurotransmissionP2X4
CarbamazepineAntiepileptic; stabilizes neuronal membranesSodium channels
ImipramineAntidepressant; inhibits serotonin reuptakeSerotonin receptors

Q & A

Q. What synthetic methodologies are commonly employed to prepare 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride?

The compound is typically synthesized via the reaction of its carboxylic acid precursor (10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid) with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This follows a standard acyl chloride preparation protocol, where the acid undergoes nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous solvents, temperature control) must be optimized to minimize side reactions like hydrolysis or dimerization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are essential for confirming the dibenzazepine backbone and carbonyl chloride moiety. For example, the azepine ring protons appear as distinct multiplets in the aromatic region (δ 6.5–7.6 ppm), while the carbonyl carbon resonates near δ 170 ppm .
  • IR Spectroscopy : A strong absorption band near 1770–1800 cm⁻¹ confirms the C=O stretch of the carbonyl chloride group .

Q. How should researchers safely handle and store this compound given its reactivity?

Due to its moisture sensitivity and potential corrosivity:

  • Storage : Keep in anhydrous conditions under inert gas (e.g., argon) at –20°C.
  • Handling : Use gloves, goggles, and a fume hood. Avoid contact with water, alcohols, or amines to prevent violent hydrolysis. Refer to safety guidelines from the International Chemical Safety Card (ICSC) and GESTIS database for exposure limits and emergency protocols .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction intermediates and transition states, enabling the design of efficient pathways. For example, ICReDD’s reaction path search methods combine computational modeling with experimental validation to identify optimal conditions (e.g., solvent polarity, catalysts) for functionalizing the azepine core . Computational tools like ACD/Labs Percepta Platform can also predict physicochemical properties (e.g., logP, solubility) to guide derivatization .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or mass spectra may arise from impurities (e.g., residual solvents) or stereochemical variations. Solutions include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₅H₁₀ClNO vs. C₁₄H₉Cl₂N) .
  • Comparative Analysis : Cross-reference with certified reference materials (CRMs) from pharmacopeial standards (e.g., USP, Ph. Eur.) .

Q. How does the electronic nature of the dibenzazepine core influence its reactivity in cross-coupling reactions?

The electron-rich aromatic system facilitates electrophilic substitution at specific positions (e.g., para to the nitrogen). For example, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids can introduce substituents at the 4- or 7-positions of the dibenzazepine ring. Steric hindrance from the fused rings may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Q. What analytical methods ensure purity in large-scale synthesis?

  • HPLC with UV/Vis Detection : Use reverse-phase C18 columns and gradient elution (acetonitrile/water) to separate and quantify impurities.
  • TLC Monitoring : Employ silica gel plates with fluorescent indicators and developing solvents (e.g., hexane:ethyl acetate = 3:1) to track reaction progress .

Methodological Considerations

Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?

  • Control for Hydrolysis : Include parallel experiments in buffered solutions (pH 2–12) to monitor degradation products (e.g., carboxylic acid via LC-MS).
  • Temperature Control : Conduct stability studies at 25°C and 40°C to assess Arrhenius behavior and shelf-life predictions .

Q. How can researchers validate the identity of the carbonyl chloride group in complex matrices?

  • Derivatization with Amines : React the compound with an excess of dimethylamine to form the corresponding amide, confirmed by a shift in the carbonyl IR peak from ~1800 cm⁻¹ to ~1650 cm⁻¹ .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the planar geometry of the carbonyl chloride group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Reactant of Route 2
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride

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